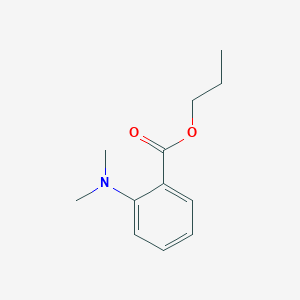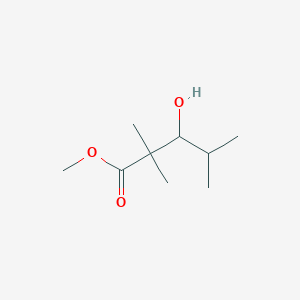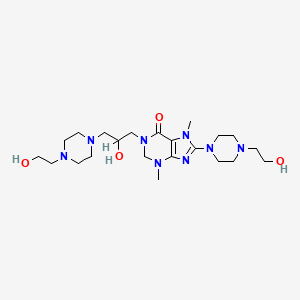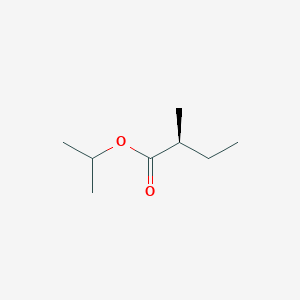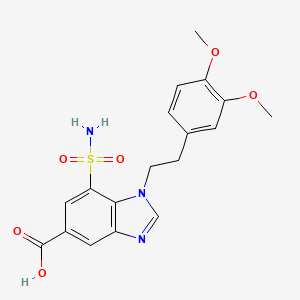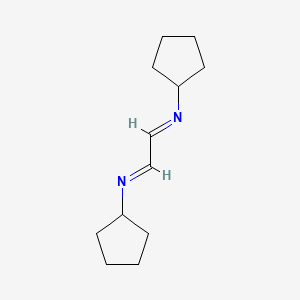![molecular formula C13H16O3S B14463310 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane CAS No. 65825-70-9](/img/structure/B14463310.png)
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the presence of a fused bicyclic ring system, which makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a suitable bicyclic precursor in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzenesulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.1.0]octane: A simpler bicyclic compound with similar structural features.
Benzenesulfonyl Chloride: A related compound used in the synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane.
Oxabicyclo[5.1.0]octane Derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a highly strained bicyclic ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65825-70-9 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H16O3S/c14-17(15,10-6-2-1-3-7-10)12-9-5-4-8-11-13(12)16-11/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
IVMSSRKTZNRKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2C(C1)O2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


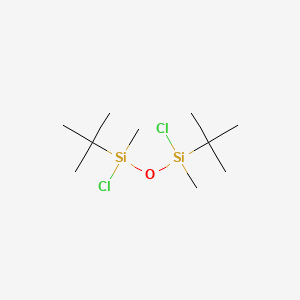

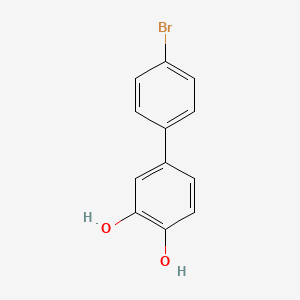
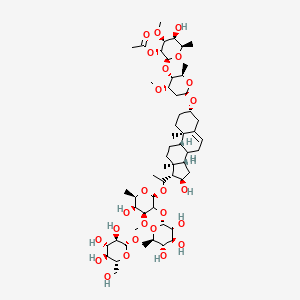
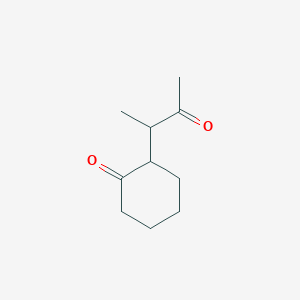
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
